5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid
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Overview
Description
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mildly basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the protection of amino acids with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorenone derivatives, reduced oxazole compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under mildly basic conditions, typically using piperidine in DMF. This allows for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with an Fmoc protecting group.
Fmoc-Ala-OH: Alanine derivative with an Fmoc protecting group.
Fmoc-Lys(Boc)-OH: Lysine derivative with both Fmoc and Boc protecting groups.
Uniqueness
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of the oxazole ring, which imparts additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C20H18N2O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C20H18N2O5/c23-19(24)18-9-12(27-22-18)10-21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,25)(H,23,24) |
InChI Key |
SMHNHEDDRWECDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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